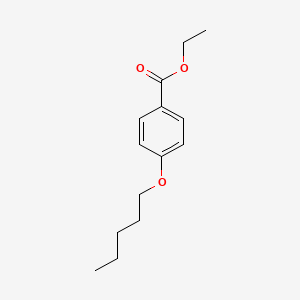

4-pentyloxy-benzoic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Pentyloxy-benzoic acid ethyl ester is an organic compound with the molecular formula C14H20O3 It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the para-position is replaced by a pentyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-pentyloxy-benzoic acid ethyl ester typically involves the esterification of 4-pentyloxy-benzoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Pentyloxy-benzoic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

Hydrolysis: 4-Pentyloxy-benzoic acid and ethanol.

Reduction: 4-Pentyloxy-benzyl alcohol.

Substitution: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Pentyloxy-benzoic acid ethyl ester is utilized as a building block in organic synthesis. It facilitates the preparation of more complex molecules due to its reactive ester functionality. The compound can undergo various chemical reactions, including:

- Hydrolysis: Converts to the corresponding acid and alcohol.

- Reduction: Can be reduced to form 4-pentyloxy-benzyl alcohol.

- Substitution Reactions: The pentyloxy group can be replaced by other functional groups, allowing for the synthesis of diverse derivatives .

Biological Research

In biological studies, this compound is investigated for its potential interactions with biological macromolecules. Its structure allows it to be explored for various biological activities, including:

- Antifungal Activity: It has been noted as a starting compound in the synthesis of antifungal agents .

- Drug Delivery Systems: Its ability to form stable esters makes it a candidate for drug formulation and delivery applications.

Material Science

This compound plays a significant role in materials science, particularly in the development of:

- Liquid Crystals: The unique properties imparted by the pentyloxy group make it suitable for use in liquid crystal displays (LCDs) and other optoelectronic devices .

- Specialty Chemicals and Polymers: Its chemical structure contributes to the production of specialty chemicals used in various industrial applications.

Case Study 1: Antifungal Agent Development

A notable study highlighted the synthesis of 4-[5-(4-pentyloxyphenyl) isoxazol-3-yl] benzoic acid from this compound. This compound was subsequently used as a precursor for developing antifungal agents. The hydrolysis process involved converting the ester into a more reactive form that could participate in further synthetic pathways leading to effective antifungal compounds .

Case Study 2: Liquid Crystal Applications

Research has shown that compounds similar to this compound are integral to formulating liquid crystals with specific thermal and optical properties. These materials are essential for enhancing display technologies, where precise control over molecular alignment is crucial for performance.

Wirkmechanismus

The mechanism of action of 4-pentyloxy-benzoic acid ethyl ester depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Pentyloxy-benzoic acid: The parent acid of the ester.

4-Pentyloxy-benzyl alcohol: The reduced form of the ester.

4-Methoxy-benzoic acid ethyl ester: An ester with a methoxy group instead of a pentyloxy group.

Uniqueness

4-Pentyloxy-benzoic acid ethyl ester is unique due to the presence of the pentyloxy group, which imparts specific chemical and physical properties. This makes it a valuable compound for the synthesis of liquid crystals and other materials with specialized applications.

Biologische Aktivität

4-Pentyloxy-benzoic acid ethyl ester, also known as ethyl 4-pentyloxybenzoate, is a compound that has garnered interest in various biological applications. This article explores its biological activity based on available research findings.

Potential Anti-Juvenile Hormone Activity

One of the most significant biological activities associated with this compound is its potential anti-juvenile hormone effects. Research has shown that this compound and its analogs can induce precocious metamorphosis in certain insect species .

Case Study: Effects on Silkworm Larvae

A study conducted on Bombyx mori (silkworm) larvae demonstrated the compound's ability to induce precocious metamorphosis, which is recognized as a juvenile hormone-deficiency symptom . The researchers evaluated the activity of various alkyl 4-(2-phenoxyhexyloxy)benzoates, including the ethyl ester variant.

Key Findings:

- The ethyl ester showed dose-dependent activity in inducing precocious metamorphosis.

- Activity was observed when applied to 3rd instar larvae, with effects manifesting in the 4th larval stage.

- The methyl ester analog exhibited slightly higher activity compared to the ethyl ester.

Comparative Activity Table

| Compound | Precocious Metamorphosis-Inducing Activity |

|---|---|

| Ethyl ester (4) | Dose-dependent, active |

| Methyl ester (5) | Slightly higher than ethyl ester |

| Carboxylic acid derivative | Inactive |

Structure-Activity Relationships

The biological activity of this compound is highly dependent on its structural features:

- Ester Moiety : The ester group is crucial for activity. Conversion to the corresponding carboxylic acid eliminates the anti-juvenile hormone effects .

- Alkoxy Chain Length : The pentyloxy group at the para position contributes to the compound's unique properties and may influence its biological activity.

- Substituent Effects : Studies on related compounds suggest that substituents at the 4'-position can significantly affect activity. Electron-withdrawing groups tend to retain activity, while electron-donating groups may lead to a loss of activity .

Potential Pharmaceutical Applications

While specific pharmaceutical applications of this compound are not directly reported, its structural features and observed biological activity suggest potential uses:

- Drug Delivery : The compound's ability to form stable esters makes it a candidate for exploration in drug delivery systems.

- Intermediate in Drug Synthesis : It may serve as an intermediate in the synthesis of bioactive compounds with potential pharmaceutical applications.

Interactions with Biological Systems

The exact mechanisms of this compound's interactions with biological systems are not fully elucidated. However, based on its observed effects and structural properties, the following interactions are postulated:

- Enzyme Interactions : The compound may interact with enzymes involved in insect hormone regulation, particularly those related to juvenile hormone pathways .

- Receptor Binding : Its structural similarity to known bioactive compounds suggests potential interactions with specific cellular receptors, though further research is needed to confirm this.

- Metabolic Pathways : As an ester, it is likely subject to hydrolysis in biological systems, which could influence its activity and duration of effect.

Research Gaps and Future Directions

While the anti-juvenile hormone activity of this compound has been documented in insect models, several areas require further investigation:

- Mechanism of Action : Detailed studies on the molecular mechanisms underlying its biological effects are needed.

- Broader Biological Screening : Evaluation of the compound's activity in a wider range of biological assays could reveal additional applications.

- Structure-Activity Optimization : Further modifications to the compound's structure could potentially enhance its biological activity or specificity.

- Toxicological Studies : Comprehensive toxicological evaluations are necessary to assess its safety profile for potential applications.

Eigenschaften

IUPAC Name |

ethyl 4-pentoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-3-5-6-11-17-13-9-7-12(8-10-13)14(15)16-4-2/h7-10H,3-6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSCWEHOCJQDEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.